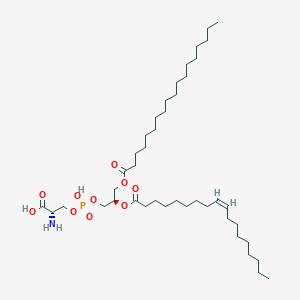

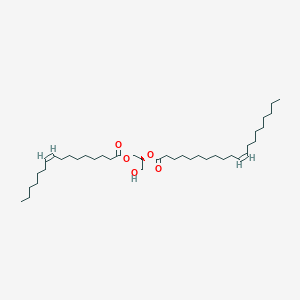

1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-stearoyl-2-oleoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl-L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are specified as stearoyl and oleoyl respectively. It has a role as a mouse metabolite. It derives from an octadecanoic acid and an oleic acid. It is a conjugate acid of a 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoserine(1-).

PS(18:0/18:1(9Z)), also known as 18:0-18:1-PS or PS(18:0/18:1), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:0/18:1(9Z)) is considered to be a glycerophosphoserine lipid molecule. PS(18:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:0/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:0/18:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PS(18:0/18:1(9Z)) participates in a number of enzymatic reactions. In particular, PS(18:0/18:1(9Z)) can be converted into PE(18:0/18:1(9Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. In addition, Choline and PS(18:0/18:1(9Z)) can be biosynthesized from PC(18:0/18:1(9Z)) and L-serine; which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PS(18:0/18:1(9Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:0/18:1(9Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/18:1(9Z)) pathway.

Applications De Recherche Scientifique

Role in Asthma Diagnosis

1-Octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine has been identified as a differential metabolite in the sputum of asthma patients, suggesting its potential use in early diagnosis and risk prediction of asthma. This was discovered through sputum metabolomic profiling using ultra-high-performance liquid chromatography coupled to quadruple time-of-flight mass spectrometry, highlighting its role in glycerophospholipid metabolism and other pathways related to asthma (Tian et al., 2017).

Interaction with Lipid Membranes

Studies have explored the interaction of molecules with lipid membranes, where compounds like 1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine play a crucial role. For example, a study utilizing a label-free sensing platform based on pH modulation found that the presence of similar compounds affected the binding affinity of tetracaine to lipid bilayers, indicating the potential for drug development and analysis (Huang et al., 2013).

Lipid Compositions and Membrane Fluidity

Research on lipid compositions in bilayers, such as studies involving 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-L-serine, indicates that different lipid structures influence the physical properties of bilayers. This understanding is vital for developing model systems that mimic cell membranes, which are essential for biological processes and drug development (Liu et al., 2013).

Molecular Dynamics and Structural Analysis

The compound has been used in molecular dynamics simulations to study the interaction of peptides with lipid bilayers, providing insights into mechanisms of antimicrobial action and potential applications in drug delivery systems (Lyu et al., 2015).

Propriétés

Nom du produit |

1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine |

|---|---|

Formule moléculaire |

C42H80NO10P |

Poids moléculaire |

790.1 g/mol |

Nom IUPAC |

(2S)-2-amino-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C42H80NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b20-18-/t38-,39+/m1/s1 |

Clé InChI |

AJFWREUFUPEYII-PAHWMLEVSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-2-amino-5-[(1R)-1-(1H-indol-3-yl)ethyl]-1,3-oxazol-4(5H)-one](/img/structure/B1243337.png)

![2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-13-[(R)-2-hydroxyethylsulfinyl]-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid](/img/structure/B1243342.png)